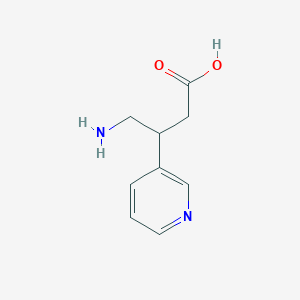

4-Amino-3-(pyridin-3-yl)butanoic acid

Description

Contextualization within Pyridyl-Substituted Gamma-Amino Acid Chemistry

Pyridyl-substituted gamma-amino acids represent a class of compounds that have garnered considerable attention due to their structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a pyridine (B92270) ring into the GABA scaffold can significantly influence the molecule's electronic properties, conformational flexibility, and potential biological activity. These modifications are of great interest in medicinal chemistry for the development of GABA analogs with altered pharmacokinetic and pharmacodynamic profiles.

The position of the nitrogen atom within the pyridine ring, as well as the point of attachment to the butanoic acid chain, gives rise to a variety of isomers, each with potentially distinct chemical and biological characteristics. 4-Amino-3-(pyridin-3-yl)butanoic acid, with its substitution at the 3-position of the butanoic acid chain, is a key example of a β-substituted GABA analog. Research into such compounds is driven by the desire to understand how these structural modifications impact their interaction with biological targets.

Significance in the Design and Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid, makes it a valuable building block in the synthesis of more complex organic molecules. These functional groups provide handles for a variety of chemical transformations, allowing for its incorporation into larger scaffolds such as peptidomimetics and other bioactive compounds.

The synthesis of pyridyl-substituted amino acids often involves stereoselective methods to control the spatial arrangement of the substituents, which is crucial for their biological function. Methodologies such as asymmetric Michael additions are frequently employed to introduce the pyridyl group in a stereocontrolled manner. The development of efficient and selective synthetic routes to compounds like this compound is an active area of research, as it enables the exploration of their potential in various scientific domains.

Overview of Research Trajectories for Structurally Related Compounds

Research on structurally related pyridyl-substituted and β-aryl-γ-aminobutyric acids has followed several key trajectories. A significant focus has been on their potential as therapeutic agents, particularly for neurological disorders, due to their analogy to GABA. For instance, β-phenyl-γ-aminobutyric acid (phenibut) and its derivatives have been studied for their anxiolytic and nootropic effects.

Another major research avenue is the development of novel synthetic methodologies that allow for the efficient and enantioselective synthesis of these compounds. The insights gained from these studies are directly applicable to the synthesis of this compound. Furthermore, there is growing interest in using these amino acids as monomers in the creation of foldamers, which are oligomers that adopt well-defined secondary structures.

| Research Area | Key Focus | Examples of Related Compounds |

|---|---|---|

| Medicinal Chemistry | Development of GABA analogs for neurological disorders | Phenibut, Baclofen (B1667701) |

| Synthetic Methodology | Enantioselective synthesis of β-substituted γ-amino acids | Various β-aryl and β-heteroaryl γ-amino acids |

| Materials Science | Use as monomers for foldamers with defined secondary structures | Cyclic and acyclic β- and γ-amino acids |

Stereochemical Considerations and Enantiomeric Forms of this compound

The presence of a stereocenter at the 3-position of the butanoic acid chain means that this compound can exist as a pair of enantiomers: (R)-4-Amino-3-(pyridin-3-yl)butanoic acid and (S)-4-Amino-3-(pyridin-3-yl)butanoic acid. The absolute configuration of this stereocenter is a critical determinant of the molecule's biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The synthesis of enantiomerically pure forms of this compound is therefore of paramount importance for any meaningful biological evaluation. This is typically achieved through asymmetric synthesis or by resolution of a racemic mixture. The development of stereoselective synthetic routes that provide access to individual enantiomers is a key challenge and a major focus of research in this area. The biological activity of many β-substituted GABA derivatives is known to be highly dependent on their absolute configuration. For example, the (R)-enantiomers of baclofen and phenibut are considerably more active than their corresponding (S)-enantiomers. nih.gov

| Enantiomer | Absolute Configuration | Potential Significance |

|---|---|---|

| (R)-4-Amino-3-(pyridin-3-yl)butanoic acid | R | Potentially the more biologically active enantiomer based on analogs. |

| (S)-4-Amino-3-(pyridin-3-yl)butanoic acid | S | May exhibit different or reduced biological activity compared to the (R)-enantiomer. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTYFCGIRRDDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Pyridin 3 Yl Butanoic Acid

Established Retrosynthetic Strategies and Precursor Compounds

A common retrosynthetic approach for 4-amino-3-(pyridin-3-yl)butanoic acid involves disconnecting the molecule at the C3-C4 and C3-pyridyl bonds, suggesting a conjugate addition strategy. This approach is prevalent in the synthesis of β-substituted GABA analogues. The key precursors for such a strategy would be a butanoic acid derivative functionalized to accept a nucleophile at the C3 position and a pyridine-containing nucleophile or electrophile.

Derivatization of Butanoic Acid Scaffolds

The butanoic acid backbone can be derived from various starting materials. A prevalent strategy involves the use of α,β-unsaturated carbonyl compounds as Michael acceptors. For the synthesis of this compound, a key precursor is a derivative of 3-butenoic acid that can react with a pyridine-containing nucleophile. Alternatively, a precursor already containing the pyridine (B92270) moiety can be functionalized to introduce the amino and carboxylic acid groups.

One potential precursor is 4-oxo-4-(pyridin-3-yl)butanoic acid. This compound, a known metabolite of nicotine, could theoretically be converted to the target molecule through reductive amination of the ketone and subsequent manipulations.

Incorporation of Pyridine Moieties

The introduction of the pyridin-3-yl group onto the butanoic acid scaffold is a critical step. One of the most effective methods for this is through a conjugate addition reaction. This typically involves the reaction of a nucleophilic pyridine equivalent with an electrophilic butanoic acid derivative.

A key precursor for this strategy is an α,β-unsaturated compound bearing the pyridin-3-yl group. A prominent example is ethyl (E)-3-(pyridin-3-yl)acrylate. The synthesis of this Michael acceptor can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction of pyridine-3-carbaldehyde with a phosphonate ester. Another potential precursor is (E)-4-(pyridin-3-yl)but-3-en-2-one, which can be synthesized via aldol condensation of pyridine-3-carbaldehyde and acetone.

Introduction of the Amino Functionality

The amino group at the C4 position can be introduced at various stages of the synthesis. One common strategy in the synthesis of GABA analogues is the use of a nitro group as a precursor to the amine. For instance, the conjugate addition of nitromethane to a pyridyl-substituted α,β-unsaturated carbonyl compound would yield a γ-nitro intermediate. The nitro group can then be reduced to the desired amine in a later step. The reduction of nitro compounds to amines can be achieved using various reagents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media such as iron in acetic acid or tin(II) chloride. These methods are generally effective for both aliphatic and aromatic nitro groups.

Alternatively, the amino group can be introduced directly through an asymmetric aza-Michael reaction, where a chiral amine is used as a nucleophile in a conjugate addition. Another approach involves the stereospecific amination of organoboranes. This method allows for the direct conversion of a boronic ester to an amine with retention of stereochemistry.

Stereoselective Synthesis Approaches for this compound

Controlling the stereochemistry at the C3 position is paramount for the synthesis of enantiomerically pure this compound. Asymmetric catalysis provides the most elegant and efficient solution to this challenge.

Chiral Catalyst-Mediated Asymmetric Synthesis

The use of chiral catalysts to mediate the key bond-forming reactions allows for the direct formation of the desired enantiomer. Both organocatalysis and metal-based catalysis have been successfully employed in the asymmetric synthesis of related β-substituted GABA analogues.

The enantioselective conjugate addition of a carbon nucleophile to an α,β-unsaturated precursor is a cornerstone of the asymmetric synthesis of 3-substituted butanoic acid derivatives.

Organocatalysis: Chiral amines, such as those derived from proline, have proven to be effective organocatalysts for the asymmetric Michael addition of aldehydes or ketones to nitroolefins. This approach generates a γ-nitrocarbonyl compound with high enantioselectivity. Subsequent reduction of the nitro group and oxidation or reduction of the carbonyl group can lead to the target amino acid.

Metal Catalysis: Chiral metal complexes are also powerful catalysts for asymmetric conjugate additions. Copper complexes with chiral ligands, for example, are widely used for the addition of organometallic reagents to α,β-unsaturated carbonyls. Palladium catalysts, often in conjunction with chiral ligands like pyridine-oxazolines (PyOx), have been shown to be effective in the asymmetric conjugate addition of arylboronic acids. While direct addition of a pyridylboronic acid can be challenging due to the coordinating nature of the pyridine nitrogen, specialized pyridylboron reagents have been developed to overcome this issue.

Below is a table summarizing potential chiral catalysts and their applications in reactions relevant to the synthesis of this compound.

| Catalyst Type | Chiral Ligand/Catalyst Example | Reaction Type | Potential Application in Synthesis |

| Organocatalyst | Proline derivatives | Asymmetric Michael Addition | Addition of a nucleophile to a pyridyl-substituted nitroolefin. |

| Copper Catalyst | Chiral Phosphoramidites, Josiphos | Asymmetric Conjugate Addition | Addition of an organometallic reagent to ethyl (E)-3-(pyridin-3-yl)acrylate. |

| Palladium Catalyst | Pyridine-oxazoline (PyOx) | Asymmetric Conjugate Addition | Addition of a pyridylboronic acid derivative to a butenoate. |

| Rhodium Catalyst | Chiral Diene Ligands | Asymmetric 1,4-Addition | Addition of pyridylboronic acids to α,β-unsaturated esters. |

Stereocontrol in Amino Group Introduction (e.g., Reductive Amination)

Reductive amination is a cornerstone of amine synthesis, offering a direct route to introduce an amino group. In the context of this compound, this typically involves the reaction of a precursor ketone, 4-oxo-4-(pyridin-3-yl)butanoic acid nih.gov, with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. Achieving stereocontrol at the C3 position is the critical challenge in this step.

Modern reductive amination protocols utilize various reagents and conditions to influence the stereochemical outcome. The choice of reducing agent is pivotal. While traditional reagents like sodium borohydride are effective, they often result in racemic mixtures unless a chiral directing group is present. organic-chemistry.org Stereoselective approaches may employ chiral catalysts or reagents to favor the formation of one enantiomer over the other.

For instance, a directed reductive amination can be achieved in related systems like β-hydroxy-ketones by using titanium(IV) isopropoxide to coordinate an intermediate imino alcohol, allowing for stereoselective reduction. organic-chemistry.org A similar strategy could be envisioned for a hydroxylated precursor of this compound. Furthermore, enzyme-catalyzed reductive amination has emerged as a powerful, environmentally friendly alternative. Engineered glutamate dehydrogenases (GDHs), for example, have been successfully used for the reductive amination of keto acids, using ammonia as the amino donor and affording products with high enantiomeric excess. nih.gov

Table 1: Comparison of Reductive Amination Strategies

| Method | Reagent/Catalyst | Key Features | Potential Outcome for Target Compound |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd) | High efficiency, potential for chiral ligands | Can yield racemic or enantiomerically enriched product depending on catalyst system. |

| Hydride Reduction | NaBH₃CN, NaBH(OAc)₃ | Mild conditions, good functional group tolerance | Generally produces a racemic mixture without a chiral influence. |

| Transfer Hydrogenation | Ammonium formate, Cp*Ir complexes | Uses a safe hydrogen source, effective for ketones | Can provide primary amines with high selectivity. organic-chemistry.org |

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis. researchgate.net

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of either C-C bond formation or the introduction of the amino group. A common approach involves the use of oxazolidinone auxiliaries, famously developed by Evans.

The synthesis would proceed as follows:

Acylation : An N-acyl oxazolidinone is prepared from a suitable carboxylic acid precursor.

Stereoselective Reaction : The chiral auxiliary then directs a subsequent reaction, such as an alkylation or a conjugate addition, to form a new stereocenter. For the target molecule, a Michael addition of a nucleophile to an α,β-unsaturated system bearing the pyridine moiety could be employed.

Removal : The auxiliary is cleaved, typically via hydrolysis, to yield the chiral carboxylic acid, which can then be converted to the final γ-amino acid.

Camphorsultams and pseudoephedrine-based auxiliaries are other effective options that have been widely used in asymmetric synthesis, including in stereoselective Michael additions and alkylations. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions wikipedia.org | LiOH/H₂O₂ |

| Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org | LiAlH₄ or Hydrolysis |

| Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) equivalents | Acidic hydrolysis |

Chemoenzymatic and Biocatalytic Strategies

The use of enzymes in organic synthesis provides a powerful avenue for creating complex molecules with high selectivity under mild conditions. nih.gov These biocatalytic methods are increasingly crucial for developing sustainable and efficient synthetic routes. acs.org

Enzymatic synthesis is a valuable alternative to traditional chemical methods for producing non-natural amino acids. acs.org Several classes of enzymes are particularly suited for the synthesis of γ-amino acids.

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto-acid acceptor. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize chiral γ-amino acids with very high optical purity. nih.gov The precursor, 4-oxo-4-(pyridin-3-yl)butanoic acid, would be an ideal substrate for such a transformation.

Aldolases : Enzymes such as UstD can catalyze decarboxylative aldol additions, using L-aspartate as a source for a nucleophilic enamine intermediate that can attack various aldehydes. nih.govchemrxiv.org This C-C bond-forming reaction produces γ-hydroxy amino acids, which could serve as precursors to the target compound. nih.govchemrxiv.org Recent research has focused on one-pot strategies combining aldolases and transaminases to synthesize aryl and heteroaryl γ-hydroxy-α-amino acids. acs.org

Dehydrogenases : As mentioned previously, engineered amine dehydrogenases or glutamate dehydrogenases can catalyze the direct reductive amination of keto acids to produce chiral amines with excellent enantioselectivity. nih.gov

Microorganisms possess a vast array of enzymes capable of modifying complex chemical structures, including heterocyclic aromatic compounds like pyridine. nih.gov While direct synthesis of the target molecule via microbial fermentation is not established, microbes can be used to create functionalized pyridine precursors.

The biodegradation pathways of pyridine derivatives in organisms like Achromobacter and Agrobacterium often involve hydroxylation at various positions on the pyridine ring. nih.gov For instance, different bacterial species can convert hydroxypyridines into pyridinediols. nih.gov This enzymatic machinery could potentially be harnessed to introduce functional groups onto a simpler pyridine-containing substrate, which could then be elaborated into this compound through conventional chemical steps. The rate of transformation of pyridine derivatives is dependent on the substituents present on the ring. nih.gov

Advanced Synthetic Techniques

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, several MCRs are well-suited for the synthesis of substituted pyridines and amino acids, suggesting plausible routes.

Hantzsch Dihydropyridine Synthesis : This classic MCR combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. baranlab.org A variation of this reaction could be used to construct the substituted pyridine ring system.

Ugi Reaction : The Ugi four-component reaction is a powerful tool for synthesizing α-amino acid derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. While this typically produces α-amino acids, modifications of the starting materials could potentially lead to β- or γ-amino acid structures.

Doebner Reaction : This is a method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While it produces a different heterocyclic system, it exemplifies how MCRs can be used to construct complex scaffolds containing both an acid and a nitrogen heterocycle. nih.gov

The development of novel MCRs remains an active area of research, and it is conceivable that a one-pot reaction combining a pyridine-containing aldehyde, a suitable nitrogen source, and a three-carbon building block could be designed to access the this compound scaffold directly. arizona.edu

Flow Chemistry Protocols for Scalable Synthesis

The scalable synthesis of this compound and its analogs is increasingly benefiting from the adoption of continuous flow chemistry. This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility, which are crucial for industrial-scale production. nih.gov Flow chemistry systems, by design, can be operated for extended periods to generate large quantities of product with minimal optimization required for scale-up. nih.gov

The synthesis of β-amino acids and related γ-aminobutyric acid (GABA) derivatives has been successfully demonstrated using various continuous flow setups. For instance, a continuous-flow microreactor has been employed for the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters. mdpi.com In one such protocol, solutions of the amine and acrylate are mixed and passed through a packed-bed reactor containing an immobilized enzyme. This approach significantly reduces reaction times compared to batch methods, achieving high yields in as little as 30 minutes. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for β-Amino Acid Esters mdpi.com

| Parameter | Method A: Continuous-Flow Microreactor | Method B: Batch Bioreactor |

|---|---|---|

| Reaction Time | 30 minutes | 24 hours |

| Achieved Yield | >80% | ~80% |

| Reaction Temperature | 35 °C | Not Specified |

| Key Advantage | Significant improvement in reaction efficiency | Standard laboratory procedure |

Photoredox Catalysis in Pyridine-Amino Acid Coupling

Visible-light photoredox catalysis has emerged as a powerful and mild method for constructing carbon-carbon bonds, offering a robust strategy for the synthesis of this compound. This approach is particularly well-suited for pyridine-amino acid coupling through a Giese-type reaction, which involves the addition of a carbon-centered radical to an electron-deficient olefin. mdpi.comhw.ac.uk

The core of this methodology lies in the generation of a pyridyl radical from a suitable precursor, typically a halopyridine, through a single-electron transfer (SET) process. An iridium-based photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, is excited by visible light (e.g., blue LEDs), becoming a potent reductant. nih.gov This excited photocatalyst can then reduce the halopyridine, leading to the formation of a pyridyl radical. nih.govnih.gov Alternatively, pyridinyl radicals can be generated from the reduction of pyridinium ions. nih.gov

Once formed, the nucleophilic pyridyl radical undergoes conjugate addition to an electron-deficient Michael acceptor, such as a derivative of butenoic acid. This step forges the critical carbon-carbon bond between the pyridine ring and the butanoic acid backbone. hw.ac.uknih.gov The resulting radical intermediate is then quenched through a hydrogen atom transfer (HAT) step to yield the final product. nih.gov This process is highly efficient and tolerant of various functional groups, making it a versatile tool in complex molecule synthesis. nih.gov Decarboxylative strategies, where a radical is generated from a readily available carboxylic acid, also represent a viable pathway for generating the necessary radical intermediates under photoredox conditions. mdpi.com

Table 2: Key Components in Photoredox-Catalyzed Pyridine-Amino Acid Coupling

| Component | Role | Example(s) |

|---|---|---|

| Photocatalyst | Absorbs visible light and initiates electron transfer | [Ir(ppy)₂(dtbbpy)]PF₆, Acridinium-based catalysts nih.gov |

| Light Source | Excites the photocatalyst | Blue LEDs (e.g., 440-455 nm) nih.govnih.gov |

| Pyridine Precursor | Source of the pyridyl radical | Halopyridines (e.g., Bromopyridine), Pyridinium salts nih.govnih.gov |

| Michael Acceptor | Radical acceptor to form the C-C bond | Butenoic acid derivatives, other electron-deficient olefins |

| Reductant/HAT Agent | Completes the catalytic cycle | Hantzsch ester, Thiols nih.gov |

Purification and Isolation of Synthetic Products

Chromatographic Techniques for Diastereomer and Enantiomer Separation

The synthesis of this compound results in a chiral molecule that can exist as multiple stereoisomers. The effective separation of these enantiomers and diastereomers is critical for pharmacological studies and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). chromatographyonline.com The direct separation of underivatized amino acid enantiomers is preferred as it avoids additional derivatization steps that can introduce impurities. sigmaaldrich.com

The selection of the chiral stationary phase (CSP) is the most important factor in developing a successful separation method. chromatographyonline.comregistech.com For amino acids and their derivatives, zwitterionic and macrocyclic glycopeptide CSPs are particularly effective. Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are based on cinchona alkaloids and are versatile for resolving free amino acids due to their ability to engage in multiple interactions (ionic, hydrogen bonding, steric) with amphoteric analytes. chiraltech.com Macrocyclic glycopeptide phases, like those based on teicoplanin (e.g., Astec CHIROBIOTIC T), possess ionic groups that make them ideal for separating polar and ionic compounds like amino acids in both organic and aqueous mobile phases. sigmaaldrich.comchromatographytoday.com

A specific method for a constitutional isomer, 3-amino-4-(pyridin-3-yl)butanoic acid, has been developed using CHIRALPAK® ZWIX(-) and ZWIX(+) columns. The separation was achieved using a mobile phase consisting of a 50/50 (v/v) mixture of methanol and acetonitrile, containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH). This method demonstrates the successful resolution of the S and R enantiomers. hplc.eu The mobile phase composition, including the type of organic modifier and the concentration of additives, plays a crucial role in optimizing retention and enantioselectivity. nih.gov

Table 3: HPLC Conditions for Enantiomeric Separation of an Isomer of the Target Compound hplc.eu

| Parameter | Condition |

|---|---|

| Compound | 3-Amino-4-(pyridin-3-yl)butanoic acid |

| Chiral Stationary Phase | CHIRALPAK ZWIX(-) / CHIRALPAK ZWIX(+) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) + 25 mM TEA + 50 mM AcOH |

| Selectivity Factor (α) on ZWIX(-) | 1.34 |

| Resolution (Rs) on ZWIX(-) | 2.58 |

| Selectivity Factor (α) on ZWIX(+) | 1.19 |

| Resolution (Rs) on ZWIX(+) | 1.64 |

| Elution Order on ZWIX(-) | S < R |

| Elution Order on ZWIX(+) | R < S |

Crystallization Protocols for Compound Isolation and Purity Enhancement

Crystallization is a fundamental technique for the isolation and purification of solid compounds like this compound, effectively removing impurities remaining from the synthesis. The process relies on the principle that the desired compound and impurities have different solubilities in a selected solvent system. mt.com By carefully controlling conditions such as temperature and solvent composition, the target compound can be induced to crystallize out of the solution in a highly pure form.

A common and effective method is "antisolvent-cooling" crystallization. This involves dissolving the impure compound in a suitable solvent in which it is highly soluble, and then adding an "antisolvent" in which the compound is poorly soluble. This change in solvent composition reduces the solubility of the target compound, inducing nucleation and crystal growth. For GABA and its analogs, a typical procedure involves dissolving the crude product in an aqueous solution and then adding an organic solvent like ethanol as the antisolvent. nih.gov

The process parameters are critical for achieving high purity and yield. These include the ratio of solvent to antisolvent, the rate of antisolvent addition, the cooling profile, and the final crystallization temperature. nih.gov For instance, lowering the terminal temperature generally increases yield, but excessively low temperatures can cause impurities to precipitate, thereby compromising purity. Similarly, an optimal crystallization time must be determined, as prolonged periods can sometimes negatively impact purity without significantly improving yield. nih.gov For some amino acids, purification can also be achieved by forming an alkali metal salt, isolating it, and then regenerating the pure amino acid by acidification. google.com Following crystallization, the pure crystals are collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. mt.com

Table 4: Key Parameters in Crystallization Purification mt.comnih.gov

| Parameter | Description | Impact on Purity/Yield |

|---|---|---|

| Solvent Selection | The compound should have high solubility at high temperatures and low solubility at low temperatures. | Crucial for effective separation from impurities. |

| Antisolvent Ratio | The volume ratio of the primary solvent to the antisolvent. | Affects the degree of supersaturation and nucleation rate. |

| Cooling Rate | The speed at which the solution temperature is lowered. | Slower cooling generally leads to larger, purer crystals. |

| Terminal Temperature | The final temperature at which crystallization is allowed to complete. | Lower temperatures increase yield but may decrease purity. |

| Crystallization Time | The duration the solution is held at the terminal temperature. | An optimal time exists to balance yield and purity. |

Chemical Reactivity and Transformations of 4 Amino 3 Pyridin 3 Yl Butanoic Acid

Reactions Involving the Amino Group

The primary amino group in 4-Amino-3-(pyridin-3-yl)butanoic acid is a nucleophilic center and can readily participate in reactions typical of primary amines.

N-Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents such as alkyl halides. The reaction typically proceeds via nucleophilic substitution. Due to the potential for multiple alkylations, protective group strategies are often employed to achieve mono-alkylation. For instance, the amino group can first be protected, for example, with a tert-butoxycarbonyl (Boc) group, followed by alkylation and subsequent deprotection.

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The acylation is generally carried out in the presence of a base to neutralize the acid generated during the reaction. For amino acids, N-acylation is a common strategy to protect the amino group during subsequent reactions involving the carboxylic acid moiety.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl iodide | N-Methyl-4-amino-3-(pyridin-3-yl)butanoic acid | Base, Solvent (e.g., DMF) |

| N-Acylation | Acetyl chloride | N-Acetyl-4-amino-3-(pyridin-3-yl)butanoic acid | Base (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., DCM) |

The amino group of this compound can react with carboxylic acids to form amide bonds, a cornerstone of peptide chemistry. This transformation typically requires the activation of the carboxylic acid partner to enhance its electrophilicity. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent, which is then readily attacked by the nucleophilic amino group of this compound to yield the corresponding amide.

| Coupling Reagent | Additive | Product | Key Features |

| DCC | HOBt | Dipeptide analogue | High yields, minimizes racemization |

| EDC | None | Amide derivative | Water-soluble byproducts, useful in aqueous media |

| HATU | DIPEA | Amide derivative | Effective for sterically hindered substrates |

Reactions Involving the Carboxyl Group

The carboxylic acid functional group provides a site for various transformations, including the formation of esters and amides, as well as reduction to an alcohol.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid or hydrogen chloride. Alternatively, esterification can be achieved under milder conditions using reagents like diazomethane or by activating the carboxylic acid first, for example, by converting it to an acyl chloride followed by reaction with an alcohol.

Amide Synthesis: Similar to the reactions of the amino group, the carboxyl group can be activated to form amides with various amines. The use of coupling reagents, as described in section 3.1.2, is the most common and efficient method for this transformation. This allows for the formation of a wide array of amide derivatives of this compound.

The carboxylic acid group can be reduced to a primary alcohol, yielding 4-amino-3-(pyridin-3-yl)butan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, although it is non-selective and will also reduce other functional groups if present. nih.gov More selective reducing agents like borane (BH₃) in tetrahydrofuran (THF) can also be employed. The reaction with diborane has been shown to be specific for carboxyl groups in peptides and proteins, without affecting peptide bonds. nih.gov

The general reaction involves the initial formation of a borate ester intermediate, which is then hydrolyzed to afford the primary alcohol.

| Reducing Agent | Product | Reaction Conditions |

| LiAlH₄ | 4-amino-3-(pyridin-3-yl)butan-1-ol | Anhydrous ether or THF, followed by aqueous workup |

| BH₃·THF | 4-amino-3-(pyridin-3-yl)butan-1-ol | THF, room temperature or gentle heating |

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. researchgate.net When such reactions do occur, they preferentially take place at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com However, under acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophiles. The presence of the amino and alkyl side chains on the butanoic acid moiety can have a modest influence on the reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, for a 3-substituted pyridine like the one in the target molecule, nucleophilic substitution on the ring is less common unless there is a good leaving group present at another position on the ring.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can react with alkyl halides to form quaternary pyridinium salts. acs.orgnih.gov It can also be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The initial, typically rate-determining step, involves the attack of a nucleophile on the aromatic ring, breaking its aromaticity and forming a high-energy anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com

For the pyridine ring in this compound, nucleophilic attack is electronically favored at the C-2, C-4, and C-6 positions. When a nucleophile attacks at these positions, the resulting anionic intermediate has a resonance structure where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.comquora.com In contrast, attack at the C-3 or C-5 positions does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.comechemi.com

The substituent at the C-3 position—the 4-aminobutanoic acid group—introduces steric factors that influence the regioselectivity between the C-2, C-4, and C-6 positions.

Steric Hindrance : The bulky nature of the 3-substituent can sterically hinder attack at the adjacent C-2 and C-4 positions. Consequently, nucleophilic attack may be directed preferentially towards the less hindered C-6 position. Studies on other 3-substituted pyridines have shown that bulky substituents can indeed induce regioselectivity for the 6-position. researchgate.net

Leaving Group : For NAS to occur, a suitable leaving group (e.g., a halide) must be present on the ring. The nature of the leaving group affects the reaction rate, with better leaving groups facilitating the re-aromatization step.

| Position of Attack | Intermediate Stability | Rationale | Steric Influence of 3-Substituent |

|---|---|---|---|

| C-2, C-4, C-6 | High | Negative charge delocalized onto the ring nitrogen. stackexchange.comechemi.com | Attack at C-2 and C-4 may be sterically hindered. researchgate.net |

| C-3, C-5 | Low | Negative charge is not delocalized onto the ring nitrogen. stackexchange.com | N/A |

Nucleophilic aromatic substitution on the pyridine ring proceeds via a stepwise addition-elimination mechanism. The key intermediate in this process is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. wikipedia.orgnih.gov

The formation of this complex involves two main steps:

Addition : A nucleophile adds to an electron-deficient carbon atom of the pyridine ring (bearing a leaving group), forming a non-aromatic, negatively charged Meisenheimer complex. wikipedia.orgnih.gov

Elimination : The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The presence of electron-withdrawing groups on the aromatic ring, like the pyridine nitrogen itself, helps to stabilize the negative charge of the intermediate. wikipedia.org

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

In contrast to NAS, electrophilic aromatic substitution on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. libretexts.orgresearchgate.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing the ring's deactivation. libretexts.org

When EAS reactions are forced to occur under harsh conditions, substitution happens preferentially at the C-3 and C-5 positions. Attack at these positions ensures that the positive charge in the resulting cationic intermediate (Wheland intermediate) is never placed on the already electron-deficient nitrogen atom. quora.comslideshare.netaklectures.com For this compound, the most likely position for electrophilic attack would be C-5, which is meta to both the ring nitrogen and the existing C-3 substituent.

A common strategy to facilitate EAS on a pyridine ring is to first convert it to a pyridine-N-oxide. This is typically achieved by oxidation with reagents like hydrogen peroxide in acetic acid or peroxy acids. bhu.ac.in

The N-oxide functionality activates the pyridine ring towards electrophilic attack for two reasons:

The positively charged nitrogen atom's electron-withdrawing effect is reduced.

The oxygen atom can donate electron density back into the ring via resonance, increasing the electron density at the C-2, C-4, and C-6 positions. bhu.ac.inalmerja.com

This activation directs electrophiles primarily to the C-4 position, and to a lesser extent, the C-2 and C-6 positions. bhu.ac.inalmerja.com After the substitution reaction, the N-oxide can be deoxygenated (e.g., using PCl₃) to restore the pyridine ring, providing an effective indirect method for introducing electrophiles at positions that are normally unreactive. almerja.com

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of substituted pyridines, bypassing the need for pre-functionalized starting materials. sci-hub.senih.gov Various catalysts based on palladium, rhodium, iridium, and other metals can selectively activate and functionalize C-H bonds at different positions of the pyridine ring. sci-hub.seresearchgate.netbeilstein-journals.org

For this compound, these methods could be employed to introduce alkyl, aryl, or other functional groups directly onto the pyridine core. The regioselectivity of these reactions is often controlled by the choice of metal catalyst, ligands, and directing groups. sci-hub.senih.govslideshare.net The pyridine nitrogen itself can act as a directing group, often favoring functionalization at the C-2 position. slideshare.net Alternatively, ligands can be designed to steer the catalyst to other positions, such as C-3 or C-4. researchgate.netbeilstein-journals.org

| Catalyst System | Typical Position of Functionalization | Reaction Type |

|---|---|---|

| Palladium (Pd) with Ligands (e.g., 1,10-phenanthroline) | C-3 researchgate.netbeilstein-journals.org | Arylation, Olefination |

| Rhodium (Rh) | C-2 / C-3 nih.gov | Hydroarylation, Annulation |

| Iridium (Ir) | C-3 nih.gov | Borylation |

| Rare-Earth Metals (e.g., Yttrium) | C-2 (ortho-alkylation) beilstein-journals.org | Alkylation |

Complex Transformations and Ring Closure Reactions

The structure of this compound, containing both a primary amine and a carboxylic acid on its side chain, presents opportunities for complex transformations, particularly intramolecular ring closures. These functional groups can react with each other or with the pyridine ring to form novel polycyclic structures.

One plausible transformation is an intramolecular cyclization to form a lactam. Under appropriate conditions, the primary amino group could act as a nucleophile, attacking the activated carbonyl of the carboxylic acid group. This would result in the formation of a new heterocyclic ring fused to the butanoic acid backbone. Such cyclizations are fundamental in the synthesis of complex nitrogen-containing scaffolds.

Intramolecular Cyclization to Form Fused Heterocyclic Systems

The structure of this compound, a γ-amino acid with a β-aryl (pyridin-3-yl) substituent, lends itself to intramolecular cyclization to form lactams. This is a common and thermodynamically favorable reaction for γ-amino acids, leading to the formation of a stable five-membered ring system.

Specifically, under thermal or acid-catalyzed conditions, the amino group can undergo a nucleophilic attack on the carbonyl carbon of the carboxylic acid, eliminating a molecule of water and forming a cyclic amide, known as a γ-lactam. In this case, the expected product would be 4-(pyridin-3-yl)pyrrolidin-2-one .

The general mechanism for this intramolecular cyclization involves the activation of the carboxylic acid, typically through protonation under acidic conditions, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom of the amine then attacks this activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable γ-lactam ring.

While specific reaction conditions for this compound are not reported, typical conditions for the cyclization of γ-amino acids are presented in the table below.

| Reagent/Condition | Product | Yield (%) | Reference |

| Heat (180-200 °C) | γ-Lactam | Generally high | General knowledge of γ-amino acid chemistry |

| Acid catalyst (e.g., H₂SO₄, TsOH) | γ-Lactam | Variable | General knowledge of γ-amino acid chemistry |

| Coupling agents (e.g., DCC, EDC) | γ-Lactam | Often high | General knowledge of peptide synthesis |

This table represents generalized conditions for the intramolecular cyclization of γ-amino acids to γ-lactams and is not based on experimental data for this compound.

Another potential, though likely more challenging, intramolecular cyclization could involve the pyridine ring itself participating in a Pictet-Spengler type reaction. The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a tetrahydroisoquinoline. wikipedia.org For this compound to undergo such a reaction, the butanoic acid side chain would need to be converted to a suitable electrophile (e.g., an aldehyde via reduction of the carboxylic acid). Subsequently, an intramolecular electrophilic attack on the pyridine ring would be required. However, the pyridine ring is electron-deficient compared to the typically used electron-rich aromatic rings (like indole or activated benzene rings), which would likely make this cyclization difficult to achieve under standard Pictet-Spengler conditions. wikipedia.org

Rearrangement Reactions Involving the Butanoic Acid Backbone

Rearrangement reactions involving the butanoic acid backbone of this compound are theoretically possible, although not specifically documented. The field of amino acid chemistry includes several types of rearrangement reactions, which could potentially be induced under specific conditions.

One such possibility, common in the transformation of amino acids, is the Curtius rearrangement . This reaction would first require the conversion of the carboxylic acid group to an acyl azide. Upon heating, the acyl azide can rearrange with the loss of nitrogen gas to form an isocyanate. This highly reactive intermediate could then be trapped with various nucleophiles. For instance, reaction with water would lead to a primary amine, effectively decarboxylating the original molecule and shifting the amino group.

Another theoretical rearrangement is the Hofmann rearrangement , which would involve the conversion of the carboxylic acid to a primary amide, followed by treatment with a halogen (e.g., bromine) and a strong base. This would also lead to an isocyanate intermediate and ultimately a rearranged amine with one less carbon atom.

The Schmidt reaction offers a more direct pathway from the carboxylic acid to a rearranged amine by reacting it with hydrazoic acid under acidic conditions.

It is crucial to emphasize that these are general rearrangement reactions known for carboxylic acids and their derivatives. The application of these reactions to this compound has not been reported, and the specific conditions and feasibility would need to be determined experimentally. The presence of the amino and pyridine functionalities could influence the course of these reactions, potentially leading to competing side reactions or requiring specific protecting group strategies.

| Rearrangement Reaction | Starting Functional Group | Key Intermediate | Product Type |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Amine (decarboxylated) |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Amine (decarboxylated) |

| Schmidt Reaction | Carboxylic Acid | - | Amine (decarboxylated) |

This table outlines general rearrangement reactions applicable to carboxylic acids and their derivatives. The applicability to this compound is theoretical.

Mechanistic Investigations in the Chemistry of 4 Amino 3 Pyridin 3 Yl Butanoic Acid

Reaction Mechanism Elucidation for Key Synthetic Transformations

The synthesis of 4-amino-3-(pyridin-3-yl)butanoic acid can be approached through various synthetic strategies, with the asymmetric Michael addition being a prominent method for establishing the chiral center. nih.govbohrium.comehu.es The elucidation of the reaction mechanism for these key transformations involves the identification of transient intermediates and the characterization of transition states.

Identification of Transient Intermediates

While direct spectroscopic observation of transient intermediates in the synthesis of this compound is not extensively documented in the literature, mechanistic proposals for analogous reactions provide significant insights. In organocatalyzed Michael additions, the reaction between a nucleophile and an α,β-unsaturated compound is often initiated by the formation of key intermediates such as enamines or iminium ions. bohrium.com

For instance, in a reaction involving a chiral amine catalyst, the catalyst would first react with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then adds to the Michael acceptor, in this case, a derivative of 3-pyridylidenepropenoic acid. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.

In metal-catalyzed reactions, the formation of metal-enolate or other organometallic complexes as transient intermediates is a common feature. For example, in a titanium-mediated amidation reaction, a proposed mechanism involves the in-situ generation of titanium amido complexes. These complexes then react with a carboxylic acid to form an activated titanium carboxylate intermediate, which subsequently undergoes nucleophilic attack by an amine to form the amide. acs.orgacs.org Control reactions and spectroscopic studies, such as NMR, can be employed to support the existence of such proposed intermediates. acs.org

A plausible reaction pathway for a key bond-forming step in the synthesis of a 4-amino-3-arylbutanoic acid derivative is outlined in the table below, highlighting the likely transient species involved.

| Step | Reactants | Intermediate | Product of Step |

| 1 | Chiral amine catalyst, Propanal | Chiral enamine | - |

| 2 | Chiral enamine, (E)-3-(pyridin-3-yl)acrylic acid derivative | Iminium ion adduct | - |

| 3 | Iminium ion adduct, Water | - | 4-Oxo-3-(pyridin-3-yl)butanoic acid derivative, Regenerated catalyst |

Transition State Characterization

The stereochemical outcome of asymmetric reactions is determined by the relative energies of the diastereomeric transition states. While experimental characterization of transition states is challenging, computational studies using methods like Density Functional Theory (DFT) can provide valuable models. biointerfaceresearch.com

In the context of synthesizing this compound, the transition state for the key stereodetermining step, such as a Michael addition, would involve a highly organized assembly of the substrate, the catalyst (or chiral auxiliary), and the reagent. The non-covalent interactions, such as hydrogen bonding and steric hindrance, within this assembly dictate which diastereomeric pathway is favored.

For example, in an organocatalyzed Michael addition using a chiral secondary amine, the catalyst can form a hydrogen bond with the nitro group of a nitroalkene acceptor, leading to a rigid, chair-like transition state. This conformation effectively shields one face of the enamine, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. bohrium.com

Analysis of Stereochemical Control Mechanisms

The control of stereochemistry is paramount in the synthesis of biologically active molecules like this compound, as different stereoisomers can exhibit vastly different pharmacological activities. nih.gov

Diastereoselectivity and Enantioselectivity Pathways

The synthesis of this compound with a specific stereochemistry can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymes.

Diastereoselective approaches often involve the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgnumberanalytics.com For example, an achiral glycine (B1666218) equivalent can be attached to a chiral auxiliary. Subsequent alkylation with a 3-pyridylmethyl halide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary then yields the enantiomerically enriched amino acid.

Enantioselective pathways often employ a chiral catalyst that creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govbohrium.comehu.es Asymmetric Michael additions are a powerful tool for this purpose. For instance, a chiral organocatalyst can be used to catalyze the addition of a nucleophile to a pyridinyl-substituted α,β-unsaturated ester, establishing the stereocenter at the β-position with high enantioselectivity.

The table below summarizes the key features of these stereochemical control pathways.

| Pathway | Key Component | Mode of Action | Outcome |

| Diastereoselective Synthesis | Chiral Auxiliary nih.govwikipedia.orgresearchgate.net | The chiral auxiliary is covalently bonded to the substrate and sterically directs the approach of the reagent. | Formation of a specific diastereomer. |

| Enantioselective Catalysis | Chiral Catalyst nih.govbohrium.comehu.es | The chiral catalyst creates a transient chiral environment, lowering the activation energy for the formation of one enantiomer. | Direct formation of an enantiomerically enriched product. |

Role of Chiral Catalysts in Inducing Chirality

Chiral catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, play a pivotal role in asymmetric synthesis. semanticscholar.org They function by forming a transient, diastereomeric complex with the substrate, which then reacts to form the product.

In the synthesis of β-substituted GABA analogs, chiral bifunctional catalysts, such as those derived from thiourea (B124793) or amino acids, have proven to be highly effective. nih.govbohrium.com These catalysts possess both a Lewis basic site (e.g., an amino group) and a hydrogen-bond donor site (e.g., a thiourea group). The Lewis basic site activates the nucleophile by forming an enamine, while the hydrogen-bond donor site activates the electrophile and holds it in a specific orientation within the transition state. This dual activation and organization lead to high levels of enantioselectivity.

For example, a rhodium complex with a chiral phosphine (B1218219) ligand can catalyze the asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated lactam, a key intermediate in the synthesis of β-aryl GABA derivatives. nih.gov The chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the addition.

Mechanistic Pathways of Functional Group Interconversions

The synthesis of this compound often involves several functional group interconversions (FGIs), which are essential for transforming readily available starting materials into the final target molecule. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and avoiding unwanted side reactions.

Common FGIs in the synthesis of this compound could include the reduction of a nitro or carbonyl group to an amine or alcohol, the hydrolysis of an ester to a carboxylic acid, or the protection and deprotection of amino and carboxyl groups.

For instance, the reduction of a γ-nitro ester, a common intermediate from a Michael addition, to the corresponding γ-amino acid can be achieved through catalytic hydrogenation. The mechanism of this transformation involves the adsorption of the nitro group onto the surface of the metal catalyst (e.g., Palladium on carbon), followed by the sequential addition of hydrogen atoms.

Another key FGI could be the conversion of a carboxylic acid to an amide. While direct amidation is often difficult, it can be facilitated by activating the carboxylic acid. A titanium-mediated amidation, for example, proceeds through the formation of a highly reactive titanium carboxylate intermediate, which is then readily attacked by an amine. acs.orgacs.org

The following table provides examples of plausible functional group interconversions and their general mechanistic pathways.

| Initial Functional Group | Target Functional Group | Reagent Example | General Mechanistic Pathway |

| Nitro group (-NO2) | Amino group (-NH2) | H2, Pd/C | Catalytic hydrogenation |

| Ester (-COOR) | Carboxylic acid (-COOH) | LiOH, H2O | Saponification (nucleophilic acyl substitution) |

| Carboxylic acid (-COOH) | Amide (-CONHR) | Amine, TiCl4 acs.orgacs.org | Activation to a metal carboxylate followed by nucleophilic acyl substitution |

| Ketone (C=O) | Methylene group (-CH2-) | H2NNH2, KOH | Wolff-Kishner reduction |

Computational Mechanistic Studies

Computational chemistry provides invaluable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules like this compound. While specific computational studies on this compound are not prominent in the literature, methods such as Density Functional Theory (DFT) are widely applied to analogous systems, including pyridine (B92270) derivatives and amino acids. researchgate.net

For pyridine-containing molecules, computational studies can elucidate several key aspects. They can predict the preferred sites of reaction (regioselectivity) for processes like C-H functionalization by calculating the energies of various intermediates and transition states. beilstein-journals.org DFT calculations are also used to study the geometry and electronic structure of molecules, helping to understand properties like basicity and nucleophilicity. researchgate.netacs.org For example, computational analysis of pyridine N-oxides has been used to determine N-O bond dissociation enthalpies, which is crucial for understanding their reactivity in oxidation reactions. mdpi.com

In the context of amino acids, computational methods are used to investigate conformational preferences, which can influence biological activity and chemical reactivity. Docking studies, a key computational tool, can predict how a molecule like this compound might bind to a biological target, such as an enzyme active site. Such studies were performed for new L-amino acids containing a pyridine moiety to investigate their mechanism as nitric oxide synthase inhibitors. nih.gov Furthermore, computational studies on fluorescent amino acids containing pyridine have been used to verify intramolecular charge transfer (ICT) characteristics, which are dependent on molecular conformation and electronic structure. acs.org

For this compound, computational studies could be employed to:

Model the transition states for its oxidation and reduction to understand the reaction energetics and pathways.

Investigate the mechanism of C-H activation at different positions on the pyridine ring with various transition-metal catalysts to predict regioselectivity.

Analyze the molecule's conformational landscape and its interaction with solvent molecules.

Perform molecular docking simulations to hypothesize its binding mode with potential biological targets.

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction pathways, activation barriers, molecular geometries. researchgate.net |

| Molecular Docking | Enzyme Inhibition Studies | Binding modes, interaction energies, prediction of biological activity. nih.gov |

| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Excited state energies, simulation of UV-Vis spectra, analysis of charge transfer. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of chemical bonds, electron density distribution, non-covalent interactions. |

Advanced Research Applications in Chemical Biology and Materials Science

Utilization as a Synthetic Synthon for Complex Chemical Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. 4-Amino-3-(pyridin-3-yl)butanoic acid is a versatile synthon due to its trifunctional nature: an amine, a carboxylic acid, and a pyridine (B92270) ring. These groups serve as reactive handles for constructing larger, more intricate molecular frameworks.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. researchgate.neteurekaselect.com The incorporation of non-natural amino acids, particularly β- and γ-amino acids, is a key strategy in peptidomimetic design. nih.govethz.chacs.org

When this compound is incorporated into a peptide sequence, it extends the spacing between the side chain and the backbone carbonyl group compared to a natural α-amino acid. This alteration of the peptide backbone can induce unique and stable secondary structures, such as helices and turns, creating what are known as foldamers. nih.gov These defined conformations are crucial for mimicking the bioactive shapes of natural peptides and proteins. Furthermore, the γ-amino acid structure provides significant resistance to proteolysis, a major limitation of natural peptide therapeutics. researchgate.net The pyridyl side chain can act as a bioisostere for aromatic amino acids like histidine or phenylalanine, participating in key binding interactions such as hydrogen bonding and π-π stacking with biological targets.

Table 1: Comparison of α-Amino Acid and γ-Amino Acid in a Peptide Backbone

| Feature | α-Amino Acid (e.g., Phenylalanine) | γ-Amino Acid (this compound) |

| Backbone Structure | -(NH-CH(R)-CO)- | -(NH-CH(R)-CH₂-CO)- |

| Spacing | Standard α-peptide bond distance | Extended backbone, increased flexibility and potential for novel folding |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteases researchgate.net |

| Secondary Structures | Forms α-helices, β-sheets | Can form unique helical and turn structures (Foldamers) nih.gov |

| Side Chain Function | Aromatic side chain for hydrophobic and π-π interactions | Pyridyl group for hydrophobic, π-π, and hydrogen bonding interactions |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. cymitquimica.comnih.gov Amino acids, with their inherent chirality and functional groups, serve as excellent starting materials for the synthesis of these complex ring systems. mdpi.com this compound is a particularly useful precursor for generating libraries of diverse heterocyclic compounds.

The primary amine and carboxylic acid functionalities can undergo intramolecular cyclization reactions to form γ-lactams (a five-membered cyclic amide), a common motif in bioactive molecules. mdpi.com Moreover, these functional groups can participate in multicomponent reactions or domino cyclization processes to build more complex, fused heterocyclic systems. mdpi.com For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and related structures, could potentially be adapted. The pyridine ring itself can be further functionalized or used as an anchor point for annulation reactions to build bicyclic and tricyclic frameworks. mdpi.com The ability to generate a wide array of structurally distinct heterocycles from a single, chiral precursor is a powerful tool in drug discovery for exploring chemical space. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. nih.govd-nb.info Amino acids and their derivatives are ideal building blocks for self-assembly due to their ability to engage in a variety of specific and directional non-covalent interactions. d-nb.infobeilstein-journals.org

The molecular structure of this compound contains all the necessary components to drive predictable self-assembly. The process is governed by a delicate balance of several non-covalent forces. rsc.org

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor. This network of potential hydrogen bonds is a primary driver for forming ordered aggregates. researchgate.net

π-π Stacking : The aromatic pyridine rings can stack on top of one another, an interaction that is crucial for the stabilization of many self-assembled architectures. nih.gov

Electrostatic Interactions : In its zwitterionic form (at neutral pH), the molecule possesses a positively charged ammonium group and a negatively charged carboxylate group. These opposite charges can lead to strong, directional ionic interactions that guide the assembly process.

Hydrophobic Interactions : The aliphatic butanoic acid backbone and the aromatic ring contribute to the molecule's hydrophobic character, which can drive aggregation in aqueous environments to minimize contact with water.

The interplay of these interactions can be precisely controlled by external stimuli such as pH, temperature, or solvent polarity, allowing for the dynamic and reversible formation of supramolecular structures. rsc.orgnih.gov

Table 2: Key Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Functional Group(s) | Role in Self-Assembly |

| Hydrogen Bonding | -COOH, -NH₂, Pyridyl-N | Directional ordering, formation of tapes and sheets researchgate.net |

| π-π Stacking | Pyridine Ring | Stabilization of columnar or lamellar structures nih.gov |

| Electrostatic | -COO⁻, -NH₃⁺ (Zwitterion) | Strong, directional attraction, formation of salt bridges |

| Hydrophobic | Butyl chain, Pyridine Ring | Driving force for aggregation in aqueous media |

The directional nature of the non-covalent interactions described above enables the hierarchical assembly of this compound from the molecular level to well-defined nanostructures. jnsam.commdpi.com Depending on the assembly conditions, various morphologies can be achieved. For example, strong directional hydrogen bonding and π-π stacking can promote the formation of one-dimensional structures like nanofibers and nanotubes. mdpi.com If the molecule exhibits amphiphilic character, with distinct hydrophilic (amino and carboxyl groups) and hydrophobic (pyridyl and alkyl chain) regions, it could self-assemble into nanovesicles or micelles in solution. The ability to form such ordered nanostructures is of significant interest for applications in biomaterials, tissue engineering, and drug delivery systems. nih.govjnsam.com

Development of Chemical Probes and Tools

Chemical probes are specialized molecules used to study and manipulate biological systems. The development of noncanonical amino acids as chemical tools is a rapidly advancing field. acs.org this compound possesses features that make it a suitable scaffold for the design of novel chemical probes.

The primary amine and carboxylic acid groups serve as convenient chemical handles for conjugation. Reporter molecules, such as fluorophores or biotin, can be attached to either terminus to create probes for imaging or affinity purification. For instance, pyridyl-containing amino acids have been synthesized to act as conformationally sensitive fluorophores, where the fluorescence properties change based on the local environment. nih.govacs.org

Furthermore, the pyridyl group itself offers unique functionality. It can act as a metal-chelating ligand, allowing the molecule to be used for sensing metal ions or as a component in metal-catalyzed reactions within a biological context. The pyridyl disulfide variant is a well-known thiol-reactive group used to conjugate molecules to cysteine residues in proteins or to create nanoparticles that can release a payload in the reductive environment of a cell. nih.gov By functionalizing this compound with appropriate reactive groups or reporters, it can be transformed into a tailored chemical tool to investigate specific biological questions. acs.org

Design of Fluorescent or Spectroscopic Probes for Chemical Research

The development of fluorescent and spectroscopic probes is crucial for visualizing and quantifying biological processes and chemical reactions. The inherent properties of the pyridine moiety, a well-known component in fluorescent molecules, combined with the amino acid backbone of this compound, provides a versatile scaffold for the design of such probes.

Unnatural amino acids that incorporate fluorescent side chains are increasingly utilized as environmentally sensitive probes. Research into β-pyridyl α-amino acids has demonstrated their potential as fluorophores whose emission properties are sensitive to the surrounding environment, such as viscosity. nih.gov These molecules can act as molecular rotors, where their fluorescence is dependent on the ability to switch between planar and twisted conformations. nih.govacs.org This principle could be applied to this compound, where the pyridyl group, upon suitable modification, could exhibit charge transfer-based fluorescence.

The design of such probes would involve the strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring to create a push-pull system, which is a common strategy for developing fluorophores with intramolecular charge transfer (ICT) characteristics. The butanoic acid and amino functionalities offer convenient handles for conjugation to biomolecules or other targeting moieties, enabling the development of probes for specific biological events or analytes. The fluorescence of these probes could be modulated by factors such as pH, ion concentration, or binding to a target protein, providing a "turn-on" or ratiometric response.

Table 1: Potential Spectroscopic Properties of Probes Derived from this compound

| Probe Derivative | Potential Excitation Wavelength (nm) | Potential Emission Wavelength (nm) | Potential Application |

| Dansyl-modified | 330-350 | 510-540 | Polarity sensing |

| NBD-modified | 460-480 | 520-550 | pH sensing |

| FRET-pair conjugate | Donor-dependent | Acceptor-dependent | Protein-protein interactions |

Exploration in Material Science

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, alongside the coordination capabilities of the pyridine ring, makes it an attractive building block for novel materials.

The incorporation of functional moieties like pyridine into polymer structures can impart desirable properties such as thermal stability, conductivity, and metal coordination capabilities. mdpi.comfrontiersin.org this compound can be utilized as a monomer or a functionalizing agent in polymer synthesis.

The amino and carboxylic acid groups can participate in polymerization reactions, such as polycondensation, to form polyamides or polyesters. The resulting polymers would feature pendant pyridyl groups along the backbone. These pyridyl units can act as coordination sites for metal ions, leading to the formation of coordination polymers or metallopolymers with interesting optical, electronic, or catalytic properties. frontiersin.org Furthermore, the pyridine nitrogen can be quaternized to introduce positive charges, creating ion-containing polymers with applications in membranes or as flocculants.

Another approach involves grafting this compound onto existing polymer backbones. For instance, polymers with reactive side chains (e.g., poly(glycidyl methacrylate) or poly(vinyl chloride)) could be functionalized with the amino group of the compound. This would introduce the pyridyl and carboxylic acid functionalities, enhancing the polymer's capacity for hydrogen bonding, pH responsiveness, and metal chelation. Pyridyl-functionalized conjugated microporous polymers have been synthesized for applications in visible-light-driven water splitting, highlighting the potential of incorporating such moieties into advanced materials. rsc.org

Table 2: Potential Polymeric Materials Incorporating this compound

| Polymer Type | Monomer/Functionalizing Agent | Potential Properties | Potential Applications |

| Polyamide | This compound | High thermal stability, metal coordination | High-performance plastics, membranes |

| Polyester | This compound | Biodegradability, functional side chains | Drug delivery, tissue engineering |

| Graft Copolymer | Functionalized polymer + this compound | pH-responsiveness, ion-exchange | Smart hydrogels, separation media |

The combination of a pyridine ring and an amino acid structure in this compound makes it a promising candidate for the design of chiral ligands for asymmetric catalysis. Amino acids and their derivatives are well-established as effective chiral ligands in a variety of metal-catalyzed reactions. mdpi.com The pyridine nitrogen and the amino and carboxylate groups can act as coordination sites for a metal center, forming a stable chelate complex.

The chirality at the C3 position of the butanoic acid backbone can induce enantioselectivity in reactions catalyzed by its metal complexes. For example, palladium complexes bearing pyridine-containing ligands have been shown to be efficient catalysts for cross-coupling reactions. nih.govacs.org By synthesizing derivatives of this compound with varying substituents on the pyridine ring or the amino group, a library of ligands can be created to fine-tune the steric and electronic properties of the resulting catalyst.

These ligands could find applications in a range of catalytic transformations, including hydrogenations, C-C bond-forming reactions, and asymmetric additions to carbonyls and imines. The ability of the pyridine and amino acid moieties to stabilize transition metal centers is a key feature that could lead to the development of highly active and selective catalysts. researchgate.net

Table 3: Potential Catalytic Applications of Ligands Derived from this compound

| Metal Center | Reaction Type | Potential Enantioselectivity |

| Palladium (Pd) | Suzuki-Miyaura Coupling | High |

| Rhodium (Rh) | Asymmetric Hydrogenation | High |

| Copper (Cu) | Michael Addition | Moderate to High |

| Iridium (Ir) | Transfer Hydrogenation | High |

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-(pyridin-3-yl)butanoic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves pyridine derivatives as starting materials. For example, 3-(pyridin-3-yl)acrylic acid can serve as an intermediate for β-amino acid synthesis via catalytic hydrogenation or enzymatic resolution . Key intermediates (e.g., 4-(3-pyridinyl)butanoic acid) should be characterized using /-NMR to confirm regioselectivity and LC-MS/HPLC (≥95% purity) to assess purity . X-ray crystallography is recommended for resolving stereochemical ambiguities in intermediates .

Q. How can researchers verify the structural integrity of this compound in aqueous solutions?

- Methodological Answer : Stability studies in buffers (pH 4–9) at 25–37°C should be conducted using UV-Vis spectroscopy (monitoring λ~260–280 nm for pyridine ring degradation) and mass spectrometry. Degradation products, such as pyridine-3-carboxylic acid, may form via oxidative pathways . Long-term stability requires lyophilization and storage under inert gas (argon) at −20°C .

Q. What analytical techniques are critical for distinguishing this compound from its positional isomers?

- Methodological Answer : High-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass (<5 ppm error). -NMR coupling constants (e.g., J-values for pyridin-3-yl vs. pyridin-4-yl protons) and 2D-COSY/HMBC experiments are essential for structural confirmation. Computational methods (DFT calculations) may predict -NMR shifts to validate assignments .

Advanced Research Questions